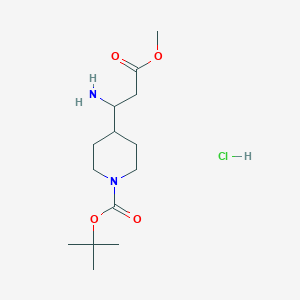
tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H27ClN2O4 and a molecular weight of 322.83 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent modifications to introduce the desired substituents . Common reagents used in these reactions include tert-butyl chloroformate, piperidine, and various amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of various chemical modifications on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride include:
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C14H27ClN2O4 |
|---|---|
Peso molecular |
322.83 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)16-7-5-10(6-8-16)11(15)9-12(17)19-4;/h10-11H,5-9,15H2,1-4H3;1H |
Clave InChI |
ODCNNBUOWOWSGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
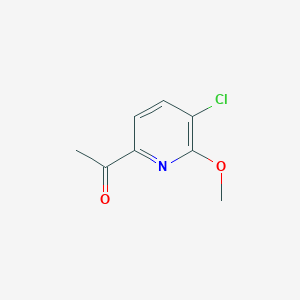
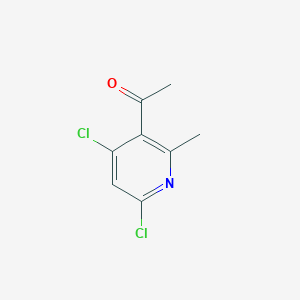
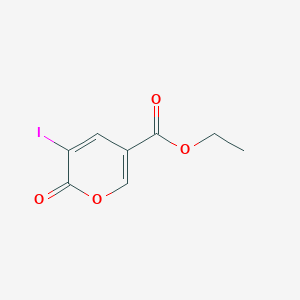
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
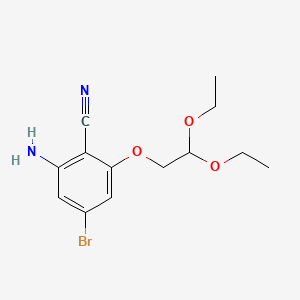
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
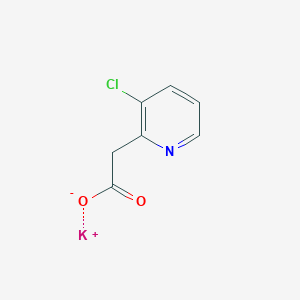
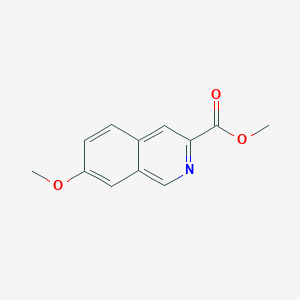
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

